UBX-382

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

Formule moléculaire |

C42H44N10O4 |

|---|---|

Poids moléculaire |

752.9 g/mol |

Nom IUPAC |

5-[4-[[7-[[3-(2,6-dimethylanilino)-1-methylpyrazolo[3,4-d]pyrimidin-6-yl]amino]-3,4-dihydro-1H-isoquinolin-2-yl]methyl]piperidin-1-yl]-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione |

InChI |

InChI=1S/C42H44N10O4/c1-24-5-4-6-25(2)36(24)46-37-33-21-43-42(47-38(33)49(3)48-37)44-29-8-7-27-15-16-50(23-28(27)19-29)22-26-13-17-51(18-14-26)30-9-10-31-32(20-30)41(56)52(40(31)55)34-11-12-35(53)45-39(34)54/h4-10,19-21,26,34H,11-18,22-23H2,1-3H3,(H,46,48)(H,43,44,47)(H,45,53,54) |

Clé InChI |

WIAKHDZSMZDZQL-UHFFFAOYSA-N |

SMILES canonique |

CC1=C(C(=CC=C1)C)NC2=NN(C3=NC(=NC=C23)NC4=CC5=C(CCN(C5)CC6CCN(CC6)C7=CC8=C(C=C7)C(=O)N(C8=O)C9CCC(=O)NC9=O)C=C4)C |

Origine du produit |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of UBX-382 in B-Cell Malignancies

For: Researchers, Scientists, and Drug Development Professionals

Executive Summary

UBX-382 is an orally bioavailable, potent Proteolysis-Targeting Chimera (PROTAC) designed to selectively target Bruton tyrosine kinase (BTK) for degradation.[1][2][3] In B-cell malignancies, where the B-cell receptor (BCR) signaling pathway is often constitutively active, BTK is a critical node for cell proliferation and survival.[4][5] Unlike traditional inhibitors that merely block the enzymatic function of BTK, this compound eliminates the entire protein by hijacking the cell's own ubiquitin-proteasome system.[6] This mechanism offers a distinct advantage, demonstrating potent activity against both wild-type (WT) and clinically relevant mutant forms of BTK that confer resistance to conventional inhibitors.[1][3][7] Preclinical data demonstrates that this compound induces rapid and profound BTK degradation at nanomolar concentrations, leading to potent antiproliferative effects in various B-cell lymphoma cell lines and complete tumor regression in xenograft models.[1][2] These findings position this compound as a promising therapeutic strategy for relapsed and refractory B-cell cancers.[3][4]

The Role of BTK in B-Cell Malignancy Pathogenesis

Bruton tyrosine kinase (BTK) is a non-receptor tyrosine kinase essential for B-cell development, differentiation, and survival.[1][6] It is a key component of the B-cell receptor (BCR) signaling pathway.[5][8] In many B-cell malignancies, such as diffuse large B-cell lymphoma (DLBCL), mantle cell lymphoma (MCL), and chronic lymphocytic leukemia (CLL), the BCR pathway is chronically active, providing continuous signals that promote cell survival and proliferation.[5][6] Upon BCR activation, BTK is recruited to the cell membrane and phosphorylated, which in turn activates downstream pathways including PLCγ2, MAPK/ERK, and NF-κB, ultimately driving malignant B-cell growth.[6] Given its central role, BTK has become a validated therapeutic target.[5]

This compound: A PROTAC-Mediated BTK Degrader

Core Mechanism of Action

As a PROTAC, this compound is a heterobifunctional molecule composed of three parts: a ligand that binds to BTK, a second ligand that recruits the E3 ubiquitin ligase Cereblon (CRBN), and a linker connecting them.[1][6] Its mechanism is catalytic and operates via the ubiquitin-proteasome system.[6]

-

Ternary Complex Formation: this compound simultaneously binds to BTK and CRBN, forming a stable BTK–this compound–CRBN ternary complex.[6]

-

Ubiquitination: This proximity enables the E3 ligase to transfer ubiquitin molecules to the BTK protein.

-

Proteasomal Degradation: The polyubiquitinated BTK is recognized and targeted for degradation by the 26S proteasome, effectively eliminating the protein from the cell.[1][6]

This degradation-based approach is distinct from inhibition, as it can overcome resistance mechanisms related to target protein overexpression or mutations in the inhibitor binding site.[1]

References

- 1. Orally bioavailable BTK PROTAC active against wild-type and C481 mutant BTKs in human lymphoma CDX mouse models - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Orally bioavailable BTK PROTAC active against wild-type and C481 mutant BTKs in human lymphoma CDX mouse models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Orally bioavailable BTK PROTAC active against wild-type and C481 mutant BTKs in human lymphoma CDX mouse models | Blood Advances | American Society of Hematology [ashpublications.org]

- 5. mdpi.com [mdpi.com]

- 6. Bruton Tyrosine Kinase Degraders in B-Cell Malignancies | Molecular Cancer Therapeutics | American Association for Cancer Research [aacrjournals.org]

- 7. Abstract 6069: Discovery and preclinical development of orally bioavailable potent BTK degrader, and its early clinical development for the treatment of relapsed and refractory B-cell malignancies | Cancer Research | American Association for Cancer Research [aacrjournals.org]

- 8. Targeting BTK in B Cell Malignancies: From Mode of Action to Resistance Mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

The BTK Degradation Pathway of UBX-382: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

UBX-382 is a potent and orally bioavailable Proteolysis Targeting Chimera (PROTAC) designed to induce the degradation of Bruton's tyrosine kinase (BTK). BTK is a clinically validated target in B-cell malignancies, and its degradation offers a promising therapeutic strategy to overcome resistance to traditional BTK inhibitors. This technical guide provides an in-depth overview of the this compound-mediated BTK degradation pathway, supported by quantitative data, detailed experimental protocols, and visual diagrams of the core mechanisms and workflows.

Introduction to this compound and Targeted Protein Degradation

This compound is a heterobifunctional molecule that simultaneously binds to BTK and an E3 ubiquitin ligase. This proximity induces the ubiquitination of BTK, marking it for degradation by the cell's natural protein disposal system, the proteasome. This mechanism of action is distinct from traditional inhibitors that only block the protein's function and can be rendered ineffective by mutations in the target protein. As a PROTAC, this compound offers the potential for improved efficacy and the ability to overcome resistance observed with first- and second-generation BTK inhibitors.

The this compound-Mediated BTK Degradation Pathway

The degradation of BTK by this compound follows a catalytic process involving the ubiquitin-proteasome system (UPS).

Mechanism of Action:

-

Ternary Complex Formation: this compound, with its two distinct warheads, binds to both BTK and the E3 ubiquitin ligase Cereblon (CRBN). This brings BTK and CRBN into close proximity, forming a stable ternary complex.

-

Ubiquitination: Within this complex, the E3 ligase facilitates the transfer of ubiquitin molecules from a ubiquitin-conjugating enzyme (E2) to lysine residues on the surface of the BTK protein. This process is repeated to form a polyubiquitin chain.

-

Proteasomal Recognition and Degradation: The polyubiquitinated BTK is then recognized by the 26S proteasome. The proteasome unfolds and cleaves BTK into small peptides, effectively eliminating the protein from the cell. This compound is then released and can bind to another BTK molecule, acting in a catalytic manner.

This targeted degradation of BTK disrupts downstream B-cell receptor (BCR) signaling pathways, inhibiting the proliferation and survival of malignant B-cells.[1][2][3]

Signaling Pathway Diagram:

Caption: this compound mediated BTK degradation pathway.

Quantitative Data

The efficacy of this compound has been demonstrated through various in vitro and in vivo studies. The following tables summarize the key quantitative data.

Table 1: In Vitro Degradation and Anti-proliferative Activity of this compound

| Cell Line | BTK Status | DC50 (nM) for BTK Degradation | IC50 (nM) for Proliferation Inhibition |

| TMD-8 | Wild-type | 4.56 | 14 |

| WSU-DLCL2 | Wild-type | Not Reported | 18 |

| U2932 | Wild-type | Not Reported | 21 |

| OCI-Ly3 | Wild-type | Not Reported | 199 |

Data sourced from MedchemExpress and NIH publications.[1][2]

Table 2: In Vivo Anti-tumor Efficacy of this compound in TMD-8 Xenograft Models

| Mouse Model | Treatment Group (Oral, Daily) | Duration | Outcome |

| TMD-8 Xenograft (Wild-type BTK) | 3 mg/kg this compound | 21 days | Tumor growth inhibition |

| TMD-8 Xenograft (Wild-type BTK) | 10 mg/kg this compound | 21 days | Complete tumor regression |

| TMD-8 Xenograft (Wild-type BTK) | 30 mg/kg this compound | 21 days | Complete tumor regression |

| TMD-8 Xenograft (C481S mutant BTK) | 3-30 mg/kg this compound | 21 days | Dose-dependent tumor regression |

Data sourced from MedchemExpress and NIH publications.[1][2]

Detailed Experimental Protocols

The following are detailed methodologies for the key experiments cited in the evaluation of this compound.

Western Blotting for BTK Degradation

Objective: To quantify the degradation of BTK protein in response to this compound treatment.

Protocol:

-

Cell Culture and Treatment:

-

Culture TMD-8 or U2932 cells in appropriate media and conditions.

-

Seed cells and treat with varying concentrations of this compound (e.g., 0.00001-10 nM) for different time points (e.g., 0.5-48 hours).

-

-

Cell Lysis:

-

Harvest cells and wash with ice-cold PBS.

-

Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Clarify lysates by centrifugation.

-

-

Protein Quantification:

-

Determine protein concentration of the lysates using a BCA protein assay.

-

-

SDS-PAGE and Western Blotting:

-

Denature protein lysates by boiling in Laemmli sample buffer.

-

Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST.

-

Incubate the membrane with primary antibodies against BTK (specific details for this compound studies often proprietary, but commercially available antibodies such as Cell Signaling Technology #D3H5 can be used) and a loading control (e.g., GAPDH).

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies.

-

-

Detection and Analysis:

-

Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Quantify band intensities and normalize BTK levels to the loading control.

-

Cell Viability Assay (CellTiter-Glo®)

Objective: To assess the anti-proliferative effect of this compound on B-cell lymphoma cell lines.

Protocol:

-

Cell Seeding:

-

Seed TMD-8, WSU-DLCL2, OCI-Ly3, or U2932 cells in 96-well plates at an appropriate density.

-

-

Compound Treatment:

-

Treat cells with a serial dilution of this compound (e.g., 0.0001-10 µM) for 3-5 days.

-

-

Assay Procedure:

-

Equilibrate the 96-well plate to room temperature.

-

Add CellTiter-Glo® reagent to each well.

-

Mix on an orbital shaker to induce cell lysis.

-

Incubate at room temperature to stabilize the luminescent signal.

-

-

Data Acquisition:

-

Measure luminescence using a plate reader.

-

Calculate IC50 values from the dose-response curves.

-

In Vivo Xenograft Model

Objective: To evaluate the anti-tumor efficacy of orally administered this compound in a mouse model of B-cell lymphoma.

Protocol:

-

Animal Model:

-

Use immunodeficient mice (e.g., CB17/SCID).

-

-

Tumor Implantation:

-

Subcutaneously inject TMD-8 cells (wild-type or C481S mutant) into the flank of the mice.

-

-

Tumor Growth and Treatment Initiation:

-

Monitor tumor growth until tumors reach a specified volume (e.g., 150-200 mm³).

-

Randomize mice into vehicle control and treatment groups.

-

-

Drug Administration:

-

Administer this compound (e.g., 3, 10, 30 mg/kg) or vehicle control orally once daily for a specified period (e.g., 21 days). The exact formulation for oral gavage is often proprietary but typically involves suspending the compound in a vehicle such as 0.5% methylcellulose.

-

-

Monitoring and Endpoints:

-

Measure tumor volume using calipers at regular intervals.

-

Monitor animal body weight and overall health.

-

At the end of the study, euthanize mice and excise tumors for further analysis (e.g., western blotting for BTK levels).

-

Experimental and Logical Workflows

Experimental Workflow for In Vitro Evaluation of this compound

Caption: Workflow for in vitro evaluation of this compound.

Logical Relationship of this compound's Therapeutic Action

Caption: Logical flow of this compound's therapeutic effect.

Conclusion

This compound represents a promising therapeutic agent that effectively drives the degradation of both wild-type and mutant BTK. Its mechanism of action, leveraging the ubiquitin-proteasome system, provides a robust and catalytic approach to eliminating a key driver of B-cell malignancies. The data presented herein demonstrates its potent in vitro and in vivo activity, supporting its continued development as a novel treatment for patients with B-cell related cancers.

References

- 1. Orally bioavailable BTK PROTAC active against wild-type and C481 mutant BTKs in human lymphoma CDX mouse models - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Orally bioavailable BTK PROTAC active against wild-type and C481 mutant BTKs in human lymphoma CDX mouse models - PubMed [pubmed.ncbi.nlm.nih.gov]

UBX-382: A Technical Whitepaper on a Novel PROTAC for Targeted Bruton's Tyrosine Kinase Degradation

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bruton's tyrosine kinase (BTK) is a clinically validated target in B-cell malignancies. However, the emergence of resistance mutations, such as the C481S substitution, and off-target effects of covalent inhibitors necessitate the development of novel therapeutic strategies. UBX-382 is a potent, orally bioavailable Proteolysis Targeting Chimera (PROTAC) designed to induce the degradation of both wild-type and mutant forms of BTK. This document provides a comprehensive technical overview of this compound, including its mechanism of action, preclinical data, and detailed experimental methodologies.

Introduction: The Rationale for BTK Degradation

Bruton's tyrosine kinase is a non-receptor tyrosine kinase that plays a pivotal role in B-cell receptor (BCR) signaling, a pathway crucial for the proliferation and survival of both normal and malignant B-cells.[1][2][3] The inhibition of BTK has proven to be a successful therapeutic approach for various B-cell cancers. However, the efficacy of first- and second-generation covalent BTK inhibitors can be compromised by acquired resistance mutations, most commonly at the C481 residue, which prevents covalent bond formation.

PROTACs offer a distinct and advantageous mechanism of action compared to traditional inhibitors. These heterobifunctional molecules recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[4] This event-driven, catalytic mechanism can overcome resistance mediated by mutations in the target's active site and may require lower drug concentrations to achieve a therapeutic effect. This compound is a novel PROTAC that hijacks the Cereblon (CRBN) E3 ligase to induce the degradation of BTK.[5]

Mechanism of Action of this compound

This compound is a heterobifunctional molecule comprising three key components: a ligand that binds to the BTK protein, a ligand that recruits the E3 ubiquitin ligase Cereblon (CRBN), and a linker connecting these two moieties.[4] The binding of this compound to both BTK and CRBN facilitates the formation of a ternary complex.[4] This proximity induces the transfer of ubiquitin from the E3 ligase to BTK, marking it for degradation by the 26S proteasome. This process effectively eliminates the BTK protein from the cell, thereby abrogating its downstream signaling functions.

The degradation of BTK by this compound disrupts the B-cell receptor signaling cascade. Downstream of the BCR, BTK activation leads to the phosphorylation of key signaling molecules, including Phospholipase Cγ2 (PLCγ2), which in turn activates pathways such as the NF-κB and MAPK/ERK pathways, promoting cell survival and proliferation.[6][7] By eliminating BTK, this compound effectively inhibits the phosphorylation of downstream effectors like SYK, MEK, and ERK.[6]

Caption: Mechanism of action of this compound.

Preclinical Data

In Vitro Degradation and Anti-proliferative Activity

This compound demonstrates potent degradation of BTK in B-cell lymphoma cell lines. In TMD-8 cells, this compound induces BTK degradation with a half-maximal degradation concentration (DC50) of approximately 4.56 nM.[6] The compound also exhibits potent anti-proliferative activity across various diffuse large B-cell lymphoma (DLBCL) cell lines.

| Cell Line | Type | DC50 (nM) | IC50 (nM) |

| TMD-8 | ABC-DLBCL | 4.56[6] | 14[6] |

| WSU-DLCL2 | ABC-DLBCL | Not Reported | 18[6] |

| OCI-Ly3 | ABC-DLBCL | Not Reported | 199[6] |

| U2932 | ABC-DLBCL | Not Reported | 21[6] |

Table 1: In Vitro Activity of this compound in B-cell Lymphoma Cell Lines.

Activity Against Mutant BTK

A key advantage of this compound is its ability to degrade clinically relevant BTK mutants that confer resistance to covalent inhibitors. This compound effectively degrades various BTK mutants, including E41K, C481S/R/T/Y/F, and L528W, in HEK293 cells.[5][6] This suggests that this compound could be a promising therapeutic option for patients who have relapsed on covalent BTK inhibitor therapy.

In Vivo Efficacy in Xenograft Models

The anti-tumor activity of this compound has been evaluated in murine xenograft models using TMD-8 cells, which harbor wild-type BTK, and TMD-8 cells engineered to express the C481S mutant BTK. Oral administration of this compound led to significant tumor growth inhibition and even complete tumor regression in these models.[1][5][6]

| Xenograft Model | This compound Dose (oral, daily) | Treatment Duration | Outcome |

| TMD-8 (Wild-type BTK) | 3 mg/kg | 21 days | Complete tumor regression.[1] |

| TMD-8 (Wild-type BTK) | 10 mg/kg | 21 days | Complete tumor regression.[1] |

| TMD-8 (Wild-type BTK) | 30 mg/kg | 21 days | Complete tumor regression.[6] |

| TMD-8 (C481S Mutant BTK) | 3-30 mg/kg | 21 days | Dose-dependent tumor regression.[6] |

Table 2: In Vivo Efficacy of this compound in TMD-8 Xenograft Models.

Importantly, no significant changes in body weight or other signs of clinical toxicity were observed during these in vivo studies, indicating a favorable safety profile.[6]

Signaling Pathway Analysis

This compound-mediated degradation of BTK leads to the inhibition of downstream BCR signaling. In U2932 cells, treatment with this compound inhibits the phosphorylation of BTK at Y223, as well as the phosphorylation of downstream kinases SYK, MEK, and ERK.[6]

Caption: BTK Signaling Pathway and this compound Intervention.

Experimental Protocols

BTK Degradation Assay (Western Blot)

This protocol describes the methodology to assess the degradation of BTK in cell lines following treatment with this compound.

-

Cell Culture and Treatment:

-

Culture TMD-8 cells in appropriate media and conditions.

-

Seed cells at a suitable density and allow them to adhere overnight.

-

Treat cells with increasing concentrations of this compound (e.g., 0.001 nM to 10 µM) for a specified duration (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

-

-

Cell Lysis:

-

Wash cells with ice-cold PBS.

-

Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Incubate on ice for 30 minutes, followed by centrifugation to pellet cell debris.

-

-

Protein Quantification:

-

Determine the protein concentration of the supernatant using a BCA protein assay kit.

-

-

SDS-PAGE and Western Blotting:

-

Normalize protein amounts for each sample and prepare with Laemmli sample buffer.

-

Separate proteins on a polyacrylamide gel by SDS-PAGE.

-

Transfer proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody against BTK overnight at 4°C.

-

Incubate with a loading control primary antibody (e.g., GAPDH or β-actin).

-

Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

-

Data Analysis:

-

Quantify band intensities using densitometry software.

-

Normalize the BTK band intensity to the loading control.

-

Calculate the percentage of remaining BTK relative to the vehicle control.

-

Determine the DC50 value by plotting the percentage of remaining BTK against the log concentration of this compound and fitting to a dose-response curve.

-

Caption: Western Blot Workflow for BTK Degradation.

Cell Proliferation Assay (CellTiter-Glo®)

This protocol outlines the measurement of cell viability to determine the anti-proliferative effects of this compound.

-

Cell Seeding:

-

Seed B-cell lymphoma cells (e.g., TMD-8, WSU-DLCL2) in a 96-well opaque-walled plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.

-

-

Compound Treatment:

-

Prepare serial dilutions of this compound in culture medium.

-

Add the compound dilutions to the respective wells. Include a vehicle control (DMSO) and a no-cell control (medium only).

-

Incubate the plate for 3-5 days at 37°C in a humidified CO2 incubator.

-

-

Assay Procedure:

-

Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

-

Add CellTiter-Glo® reagent to each well (typically a volume equal to the culture medium volume).

-

Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

-

-

Data Acquisition and Analysis:

-

Measure the luminescence using a plate reader.

-

Subtract the background luminescence from the no-cell control wells.

-

Calculate the percentage of cell viability relative to the vehicle-treated control.

-

Determine the IC50 value by plotting the percentage of viability against the log concentration of this compound and fitting to a dose-response curve.

-

In Vivo Xenograft Model

This protocol details the establishment and use of a TMD-8 xenograft model to evaluate the in vivo efficacy of this compound.

-

Animal Husbandry:

-

Use immunodeficient mice (e.g., CB17-SCID).

-

House animals in a pathogen-free environment with ad libitum access to food and water.

-

Allow mice to acclimate for at least one week before the experiment.

-

-

Tumor Cell Implantation:

-

Harvest TMD-8 cells during their logarithmic growth phase.

-

Resuspend the cells in a mixture of PBS and Matrigel®.

-

Subcutaneously inject 1 x 10^7 cells into the flank of each mouse.[8]

-

-

Tumor Growth Monitoring and Treatment:

-

Monitor tumor growth by measuring tumor dimensions with calipers three times a week.

-

Calculate tumor volume using the formula: (Length x Width²) / 2.

-

When tumors reach an average volume of 150-200 mm³, randomize the mice into treatment groups (e.g., vehicle control, this compound at 3, 10, and 30 mg/kg).

-

Administer this compound or vehicle orally once daily for 21 days.

-

Monitor the body weight of the mice as an indicator of toxicity.

-

-

Endpoint and Data Analysis:

-

The primary endpoint is tumor growth inhibition.

-

Continue monitoring for a specified period after the last dose to assess for tumor regrowth.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic assessment of BTK levels by Western blot or immunohistochemistry).

-

Plot the mean tumor volume ± SEM for each treatment group over time.

-

Conclusion and Future Directions

This compound is a potent and orally bioavailable BTK PROTAC degrader with a compelling preclinical profile. Its ability to induce the degradation of both wild-type and clinically relevant mutant forms of BTK addresses a key mechanism of resistance to covalent BTK inhibitors. The robust in vivo efficacy observed in xenograft models, coupled with a favorable safety profile, positions this compound as a promising therapeutic candidate for B-cell malignancies. Further preclinical safety studies and progression into clinical trials are warranted to fully elucidate the therapeutic potential of this compound.[9] The catalytic nature of PROTAC-mediated degradation may offer a durable response and a differentiated clinical profile compared to existing BTK inhibitors.

References

- 1. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 2. The Evolving Role of Bruton’s Tyrosine Kinase Inhibitors in B Cell Lymphomas - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Validate User [ashpublications.org]

- 4. Bruton Tyrosine Kinase Degraders in B-Cell Malignancies | Molecular Cancer Therapeutics | American Association for Cancer Research [aacrjournals.org]

- 5. Orally bioavailable BTK PROTAC active against wild-type and C481 mutant BTKs in human lymphoma CDX mouse models - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. ascopubs.org [ascopubs.org]

- 8. In vivo xenograft model [bio-protocol.org]

- 9. Abstract 6069: Discovery and preclinical development of orally bioavailable potent BTK degrader, and its early clinical development for the treatment of relapsed and refractory B-cell malignancies | Cancer Research | American Association for Cancer Research [aacrjournals.org]

The PROTAC Degrader UBX-382: A Technical Guide to its Function in B-Cell Receptor Signaling

For Researchers, Scientists, and Drug Development Professionals

Abstract

UBX-382 is a potent and orally bioavailable PROTAC (Proteolysis Targeting Chimera) designed to target Bruton's tyrosine kinase (BTK) for degradation. BTK is a critical non-receptor tyrosine kinase integral to the B-cell receptor (BCR) signaling cascade, which governs B-cell proliferation, differentiation, and survival.[1][2] Dysregulation of the BCR pathway is a hallmark of various B-cell malignancies, making BTK a prime therapeutic target. This compound represents a novel therapeutic modality by inducing the selective degradation of BTK, thereby potently inhibiting BCR signaling and demonstrating significant anti-tumor activity in preclinical models of B-cell cancers.[3][4] This technical guide provides an in-depth overview of the function of this compound in BCR signaling, including its mechanism of action, quantitative data on its efficacy, and detailed experimental protocols.

Introduction to this compound and BCR Signaling

The B-cell receptor signaling pathway is initiated upon antigen binding, leading to the activation of a cascade of downstream kinases, including BTK.[1] Activated BTK, in turn, phosphorylates and activates downstream effectors, culminating in the activation of transcription factors that drive B-cell growth and survival.[1] In many B-cell lymphomas and leukemias, the BCR pathway is constitutively active, promoting uncontrolled cell proliferation.

This compound is a heterobifunctional molecule composed of a ligand that binds to BTK and another ligand that recruits an E3 ubiquitin ligase.[5] This proximity induces the ubiquitination and subsequent proteasomal degradation of the BTK protein, effectively eliminating its signaling function. This mechanism of action distinguishes this compound from traditional small-molecule inhibitors that only block the kinase activity of BTK. By removing the entire protein, this compound can overcome resistance mechanisms associated with kinase-domain mutations.[2][4]

Mechanism of Action of this compound

This compound operates through the PROTAC mechanism to induce the degradation of BTK. This process can be visualized as a catalytic cycle where a single molecule of this compound can mediate the degradation of multiple BTK proteins.

Caption: Mechanism of Action of this compound as a BTK PROTAC Degrader.

Quantitative Efficacy of this compound

The potency of this compound has been evaluated in various B-cell lymphoma cell lines. The following tables summarize the key quantitative data.

Table 1: In Vitro Degradation and Anti-proliferative Activity of this compound

| Cell Line | Cancer Type | DC50 (nM) | IC50 (nM) | Citation |

| TMD-8 | Diffuse Large B-cell Lymphoma (DLBCL) | 4.56 | 14 | |

| WSU-DLCL2 | Diffuse Large B-cell Lymphoma (DLBCL) | Not Reported | 18 | |

| OCI-Ly3 | Diffuse Large B-cell Lymphoma (DLBCL) | Not Reported | 199 | |

| U2932 | Diffuse Large B-cell Lymphoma (DLBCL) | Not Reported | 21 |

DC50: Half-maximal degradation concentration. IC50: Half-maximal inhibitory concentration.

Table 2: Efficacy of this compound Against Wild-Type and Mutant BTK

| BTK Status | Cell Line | Effect | Citation |

| Wild-Type | TMD-8 | Potent degradation and inhibition of proliferation | [4] |

| C481S Mutant | TMD-8 Xenograft | Complete tumor regression | [4] |

| E41K, C481S/R/T/Y/F, L528W Mutants | HEK293 (overexpression) | Effective degradation and suppression of phosphorylation | [2] |

Impact on BCR Signaling Pathway

This compound-mediated degradation of BTK leads to the inhibition of downstream signaling cascades. This has been demonstrated by the reduced phosphorylation of key signaling molecules.

References

- 1. Western Blot protocol specific for BTK antibody (NBP1-78295) WB: Novus Biologicals [novusbio.com]

- 2. Orally bioavailable BTK PROTAC active against wild-type and C481 mutant BTKs in human lymphoma CDX mouse models - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 2.4. Western blot analysis [bio-protocol.org]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Bruton Tyrosine Kinase Degraders in B-Cell Malignancies | Molecular Cancer Therapeutics | American Association for Cancer Research [aacrjournals.org]

The Impact of UBX-382 on Downstream MEK-ERK Signaling: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

UBX-382 is a potent and orally bioavailable Bruton's tyrosine kinase (BTK) proteolysis-targeting chimera (PROTAC) degrader. It is designed to target BTK for degradation, thereby inhibiting the B-cell receptor (BCR) signaling cascade, a critical pathway for the survival and proliferation of various B-cell malignancies. This technical guide provides an in-depth analysis of the effects of this compound on the downstream signaling molecules MEK and ERK, key components of the mitogen-activated protein kinase (MAPK) pathway. This document summarizes key quantitative data, provides detailed experimental methodologies for relevant assays, and includes visualizations of the signaling pathway and experimental workflows.

Introduction to this compound and the MEK-ERK Pathway

This compound operates through a novel mechanism of action. As a PROTAC, it induces the ubiquitination and subsequent proteasomal degradation of BTK, rather than simply inhibiting its kinase activity.[1][2][3] This approach offers the potential for a more profound and sustained inhibition of downstream signaling pathways. BTK is a crucial signaling node downstream of the B-cell receptor (BCR).[2][4] Its activation leads to the propagation of signals through various pathways, including the MAPK cascade, which involves the sequential activation of MEK and ERK.[4][5] The activation of the MEK-ERK pathway is a critical driver of cell proliferation, survival, and differentiation.[5] Dysregulation of this pathway is a hallmark of many cancers. This guide focuses on the specific effects of this compound on the phosphorylation and, consequently, the activation of MEK and ERK.

Quantitative Analysis of this compound's Effect on MEK-ERK Signaling

This compound has demonstrated a clear inhibitory effect on the phosphorylation of both MEK and ERK in various B-cell lymphoma cell lines. The following tables summarize the key quantitative findings from preclinical studies.

Table 1: Inhibition of MEK and ERK Phosphorylation by this compound

| Cell Line | Concentration of this compound | Treatment Duration | Effect on p-MEK and p-ERK | Reference |

| U2932 | 100 nM | 6-24 hours | Inhibition of phosphorylation | [1][6] |

Note: The inhibition of phosphorylation was observed following stimulation with anti-IgM to activate the BCR signaling pathway.[5]

Table 2: In Vitro Efficacy of this compound in B-Cell Lymphoma Cell Lines

| Cell Line | IC50 (nM) | Assay |

| TMD8 | 14 | Cell Titer-Glo |

| WSU-DLCL2 | 18 | Cell Titer-Glo |

| OCI-Ly3 | 199 | Cell Titer-Glo |

| U2932 | 21 | Cell Titer-Glo |

IC50 values represent the concentration of this compound required to inhibit cell proliferation by 50%.[6]

Table 3: In Vivo Efficacy of this compound in Xenograft Models

| Xenograft Model | This compound Dosage | Treatment Schedule | Outcome |

| TMD-8 | 3-30 mg/kg | p.o., once daily, 21 days | Inhibition of tumor growth |

| TMD-8 BTK C481S | 3-30 mg/kg | p.o., once daily, 21 days | Dose-dependent tumor regression |

Signaling Pathway and Experimental Workflow Visualizations

To elucidate the mechanism of action and the experimental approach for studying this compound, the following diagrams are provided.

Caption: this compound targets BTK for proteasomal degradation.

References

- 1. researchgate.net [researchgate.net]

- 2. B-cell receptor - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. creative-diagnostics.com [creative-diagnostics.com]

- 5. Orally bioavailable BTK PROTAC active against wild-type and C481 mutant BTKs in human lymphoma CDX mouse models - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

UBX-382 Target Engagement and Validation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the target engagement and validation studies for UBX-382, a potent and orally bioavailable Bruton's tyrosine kinase (BTK) Proteolysis Targeting Chimera (PROTAC). This compound is designed to induce the degradation of both wild-type and mutant forms of BTK, offering a promising therapeutic strategy for B-cell malignancies. This document summarizes key quantitative data, details experimental methodologies, and visualizes the underlying biological and experimental processes.

Quantitative Data Summary

The following tables summarize the in vitro and in vivo activities of this compound, providing a comparative overview of its potency and efficacy.

Table 1: In Vitro Degradation and Anti-proliferative Activity of this compound

| Parameter | Cell Line | Value | Reference |

| DC50 (BTK Degradation) | TMD-8 | 4.56 nM | [1][2] |

| IC50 (Cell Proliferation) | TMD-8 | 14 nM | [1][2] |

| WSU-DLCL2 | 18 nM | [1][2] | |

| U2932 | 21 nM | [1][2] | |

| OCI-Ly3 | 199 nM | [1][2] |

Table 2: In Vivo Anti-Tumor Efficacy of this compound in Xenograft Models

| Xenograft Model | Dosing Regimen | Outcome | Reference |

| TMD-8 (Wild-Type BTK) | 3 mg/kg, p.o., daily for <2 weeks | Complete tumor regression | [3][4] |

| 10 mg/kg, p.o., daily for <2 weeks | Complete tumor regression | [3][4] | |

| TMD-8 (C481S Mutant BTK) | 3, 10, or 30 mg/kg, p.o., daily for 21 days | Dose-dependent tumor regression | [1][2] |

Mechanism of Action and Signaling Pathway

This compound functions as a heterobifunctional molecule, simultaneously binding to BTK and the E3 ubiquitin ligase Cereblon (CRBN). This proximity induces the ubiquitination of BTK, marking it for degradation by the proteasome. The degradation of BTK disrupts the B-cell receptor (BCR) signaling pathway, which is crucial for the proliferation and survival of malignant B-cells.

Caption: Mechanism of this compound-induced BTK degradation.

The degradation of BTK leads to the inhibition of downstream signaling pathways, including the phosphorylation of key signaling molecules like SYK, MEK, and ERK.[1][2]

Caption: Simplified B-Cell Receptor (BCR) signaling pathway and the inhibitory action of this compound.

Experimental Protocols

This section provides detailed methodologies for the key experiments conducted to validate the target engagement and efficacy of this compound.

In Vitro Ternary Complex Formation Assay (TR-FRET)

This assay quantifies the formation of the BTK-UBX-382-CRBN ternary complex.

-

Principle: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) measures the proximity between a donor and an acceptor fluorophore. In this assay, BTK and CRBN are tagged with donor and acceptor fluorophores, respectively. The binding of this compound brings the two proteins close, resulting in a FRET signal.

-

Reagents:

-

Recombinant His-tagged BTK

-

Recombinant GST-tagged CRBN

-

LanthaScreen™ Eu-anti-His Tag Antibody (e.g., Thermo Fisher Scientific, Cat. No. PV5596) (Donor)

-

LanthaScreen™ Tb-anti-GST Antibody (e.g., Thermo Fisher Scientific, Cat. No. PV5594) or an equivalent XL665-conjugated anti-GST antibody (Acceptor)

-

This compound (serial dilutions)

-

Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

-

-

Procedure:

-

In a suitable microplate, add 12 nM of His-tagged BTK and 20 nM of GST-tagged CRBN to each well.

-

Add serial dilutions of this compound to the wells.

-

Add the Eu-anti-His and XL665-anti-GST antibodies according to the manufacturer's protocol.

-

Incubate the plate at room temperature for 30 minutes.

-

Measure the TR-FRET signal using a plate reader with an excitation wavelength of 340 nm and emission wavelengths of 620 nm (donor) and 665 nm (acceptor).

-

The FRET signal is calculated as the ratio of the acceptor to donor emission.

-

Caption: Workflow for the TR-FRET based ternary complex formation assay.

BTK Degradation Assay (Western Blot)

This assay is used to quantify the degradation of BTK in cells treated with this compound.

-

Cell Lines: TMD-8, U2932, or other relevant B-cell lymphoma cell lines.

-

Reagents:

-

This compound

-

Cell Lysis Buffer (e.g., RIPA buffer: 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1% Triton X-100, 0.5% sodium deoxycholate, 0.1% SDS, supplemented with protease and phosphatase inhibitors)

-

Primary Antibodies:

-

Rabbit anti-BTK (e.g., Cell Signaling Technology, #3532)

-

Rabbit anti-phospho-BTK (Tyr223) (e.g., Cell Signaling Technology, #5082)

-

Rabbit anti-GAPDH (e.g., Thermo Fisher Scientific, PA1-987) as a loading control

-

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

-

Procedure:

-

Seed cells in a multi-well plate and allow them to adhere overnight.

-

Treat cells with varying concentrations of this compound for the desired time points (e.g., 24 hours).

-

Wash cells with ice-cold PBS and lyse them with lysis buffer.

-

Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

Separate equal amounts of protein from each sample by SDS-PAGE.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody (e.g., anti-BTK) overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Quantify band intensities and normalize to the loading control (GAPDH).

-

Cell Proliferation Assay (CellTiter-Glo®)

This assay measures the effect of this compound on the proliferation of cancer cell lines.

-

Principle: The CellTiter-Glo® Luminescent Cell Viability Assay determines the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells.

-

Reagents:

-

CellTiter-Glo® 2.0 Assay Kit (Promega, G9242)

-

Opaque-walled multi-well plates

-

-

Procedure:

-

Seed cells at a density of 500-2000 cells per well in a 96-well opaque-walled plate.

-

Treat the cells with a serial dilution of this compound for 3-5 days.

-

Equilibrate the plate to room temperature for approximately 30 minutes.

-

Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.

-

Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure the luminescence using a plate reader.

-

Calculate the IC50 values from the dose-response curves.

-

In Vivo Xenograft Model

This study evaluates the anti-tumor efficacy of this compound in a living organism.

-

Animal Model: Male CB17/severe combined immunodeficient (SCID) mice.

-

Cell Lines: TMD-8 (wild-type BTK) and TMD-8 BTK C481S (ibrutinib-resistant mutant).

-

Procedure:

-

Subcutaneously inoculate the right flank of the mice with TMD-8 or TMD-8 BTK C481S cells.

-

When tumors reach a palpable size, randomize the mice into treatment groups.

-

Administer this compound orally (p.o.) once daily at the desired doses (e.g., 3, 10, 30 mg/kg) for a specified period (e.g., 21 days). The vehicle used for the oral formulation of this compound in these studies was not specified in the reviewed literature.

-

Administer a vehicle control to the control group.

-

Measure tumor volume and body weight three times per week. Tumor volume is calculated using the formula: (Length × Width2) / 2.

-

Monitor the animals for any signs of toxicity.

-

At the end of the study, tumors can be excised for further analysis (e.g., western blotting to confirm BTK degradation).

-

Caption: Workflow for the in vivo xenograft efficacy study.

Conclusion

The comprehensive data from these target engagement and validation studies demonstrate that this compound is a highly potent and effective degrader of both wild-type and clinically relevant mutant forms of BTK. Its ability to induce robust tumor regression in preclinical models at well-tolerated doses highlights its significant potential as a therapeutic agent for patients with B-cell malignancies, including those who have developed resistance to conventional BTK inhibitors. The detailed methodologies provided in this guide serve as a valuable resource for researchers in the field of targeted protein degradation and oncology drug development.

References

- 1. LanthaScreen Eu-anti-His Tag Antibody Kit 1mg:Antibodies | Fisher Scientific [fishersci.no]

- 2. medchemexpress.com [medchemexpress.com]

- 3. LanthaScreen™ Eu-anti-His Tag Antibody Kit 25 μg | Buy Online | thermofisher.com [thermofisher.com]

- 4. Orally bioavailable BTK PROTAC active against wild-type and C481 mutant BTKs in human lymphoma CDX mouse models - PubMed [pubmed.ncbi.nlm.nih.gov]

UBX-382: A Technical Guide to a Novel BTK-Targeting PROTAC Degrader

For Researchers, Scientists, and Drug Development Professionals

Abstract

UBX-382 is a potent and orally bioavailable Proteolysis-Targeting Chimera (PROTAC) designed to induce the degradation of Bruton's tyrosine kinase (BTK).[1][2] As a heterobifunctional molecule, it represents a promising therapeutic strategy for B-cell malignancies by targeting both wild-type and mutant forms of BTK, which are crucial for B-cell receptor (BCR) signaling and tumor cell survival.[1][3][4] Preclinical studies have demonstrated its superior efficacy in degrading BTK and inhibiting tumor growth compared to traditional BTK inhibitors, particularly in models with acquired resistance.[1][5] This document provides a comprehensive overview of the chemical structure, mechanism of action, and preclinical data of this compound.

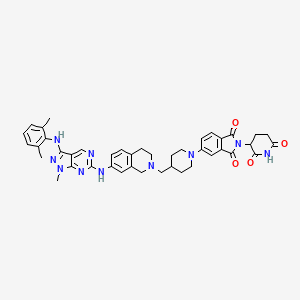

Chemical Structure and Properties

This compound is a small molecule with the chemical formula C42H44N10O4 and a molecular weight of 752.86 g/mol .[6][7] Its structure is designed to simultaneously bind to BTK and the E3 ubiquitin ligase Cereblon (CRBN), thereby facilitating the ubiquitination and subsequent proteasomal degradation of BTK.[1][8][9]

| Property | Value | Source |

| CAS Number | 2884554-45-2 | [10] |

| Molecular Formula | C42H44N10O4 | [11] |

| Molecular Weight | 752.86 | [2] |

| Solubility | DMSO: ≥ 100 mg/mL (132.83 mM) | [2] |

Mechanism of Action

This compound functions as a BTK degrader by hijacking the ubiquitin-proteasome system (UPS).[8][12] It is a heterobifunctional chemical compound that brings a target protein and an E3 ligase into close proximity.[9][12] This induced proximity leads to the ubiquitination of the target protein, marking it for degradation by the proteasome.[9] This catalytic mechanism allows a single molecule of this compound to mediate the degradation of multiple BTK protein molecules.[9]

The key steps in the mechanism of action of this compound are:

-

Binding to BTK and CRBN: this compound simultaneously binds to the BTK protein and the Cereblon (CRBN) E3 ubiquitin ligase.[1][8]

-

Formation of a Ternary Complex: This dual binding results in the formation of a [BTK:this compound:CRBN] ternary complex.[1][9]

-

Ubiquitination of BTK: Within the ternary complex, CRBN facilitates the transfer of ubiquitin molecules to the BTK protein.[9]

-

Proteasomal Degradation: The polyubiquitinated BTK is then recognized and degraded by the proteasome.[8][9]

By degrading BTK, this compound effectively inhibits the BCR signaling pathway, which is critical for the growth and survival of malignant B-cells.[1][4]

Caption: Mechanism of this compound-mediated BTK degradation.

Preclinical Efficacy

In Vitro Studies

This compound has demonstrated potent degradation of both wild-type (WT) and mutant BTK in various B-cell lymphoma cell lines.[1][5] It has shown superior activity compared to BTK inhibitors like ibrutinib and ARQ-531.[1]

Table 1: In Vitro Degradation and Proliferation Inhibition

| Cell Line | Assay Type | Metric | Value | Source |

| TMD-8 | BTK Degradation | DC50 | ~4 nM[9], 4.56 nM[10] | [9][10] |

| TMD-8 | Proliferation Inhibition | IC50 | 14 nM | [10] |

| WSU-DLCL2 | Proliferation Inhibition | IC50 | 18 nM | [10] |

| U2932 | Proliferation Inhibition | IC50 | 21 nM | [10] |

| OCI-Ly3 | Proliferation Inhibition | IC50 | 199 nM | [10] |

This compound is also effective against a range of BTK mutations that confer resistance to conventional inhibitors.[1][3] It has been shown to degrade 7 out of 8 known BTK mutants, including E41K, C481S/R/T/Y/F, and L528W.[1][3]

Table 2: Target Binding Affinity

| Target | Compound | IC50 | Source |

| BTK | This compound | 6.31 | [1] |

| BTK | ARQ-531 | 0.52 | [1] |

| BTK | Ibrutinib | 0.88 | [1] |

| CRBN | This compound | 5.51 | [1] |

| CRBN | Thalidomide | 7.61 | [1] |

| CRBN | Pomalidomide | 1.99 | [1] |

In Vivo Studies

Oral administration of this compound has shown significant anti-tumor activity in murine xenograft models of B-cell lymphoma.[1][5]

Table 3: In Vivo Efficacy in Xenograft Models

| Model | Dosing | Outcome | Source |

| TMD-8 (WT BTK) | 10 or 30 mg/kg, daily for 3 weeks | Complete tumor regression within an average of 15 days | [1] |

| TMD-8 (WT BTK) | 3 and 10 mg/kg, daily for <2 weeks | Complete tumor regression | [1][5] |

| TMD-8 (C481S mutant BTK) | 3, 10, 30 mg/kg, daily for 21 days | Dose-dependent tumor regression | [10] |

Importantly, no significant changes in body weight or other signs of clinical toxicity were observed during these experiments.[1][10]

Experimental Protocols

Cell Proliferation Assay (Cell Titer-Glo)

The anti-proliferative effects of this compound were assessed using the Cell Titer-Glo Luminescent Cell Viability Assay.[1] Hematological cancer cell lines were treated with varying concentrations of this compound, BTK inhibitors (ibrutinib, ARQ-531), and CRBN binders (thalidomide, lenalidomide) for 3-5 days.[1][10] Cell viability was measured to determine the half-maximal inhibitory concentration (IC50).[10]

Caption: Workflow for the Cell Titer-Glo proliferation assay.

BTK Degradation Assay (Quantitative Western Blotting)

To quantify the degradation of BTK, TMD-8 cells were treated with escalating concentrations of this compound for 24 hours.[1] The levels of BTK protein were then measured by quantitative western blotting to determine the half-maximal degradation concentration (DC50).[1] Time-dependent degradation was also assessed by treating cells for various durations.[1]

In Vivo Xenograft Model

Male CB17/severe combined immunodeficient mice were subcutaneously inoculated with TMD-8 cells (either wild-type or expressing the C481S BTK mutant).[10] Once tumors were established, mice were treated with this compound (3, 10, or 30 mg/kg) or control compounds via oral gavage once daily for 21 days.[10] Tumor volume and body weight were monitored throughout the study.[1][10]

Future Outlook

The compelling preclinical data for this compound, demonstrating its potent and selective degradation of BTK, ability to overcome resistance, and significant in vivo anti-tumor efficacy, position it as a promising candidate for clinical development.[1][5] A Phase 1 clinical trial is being planned to evaluate the safety, tolerability, pharmacokinetics, and preliminary efficacy of this compound in patients with relapsed and refractory B-cell malignancies.[5][12] The initial proposed dosing schedule is 5 mg once daily.[5][12] The successful clinical translation of this compound could offer a new and effective therapeutic option for patients with B-cell cancers, including those who have developed resistance to current therapies.[1][12]

References

- 1. Orally bioavailable BTK PROTAC active against wild-type and C481 mutant BTKs in human lymphoma CDX mouse models - PMC [pmc.ncbi.nlm.nih.gov]

- 2. file.glpbio.com [file.glpbio.com]

- 3. Orally bioavailable BTK PROTAC active against wild-type and C481 mutant BTKs in human lymphoma CDX mouse models | Blood Advances | American Society of Hematology [ashpublications.org]

- 4. cellgs.com [cellgs.com]

- 5. researchgate.net [researchgate.net]

- 6. This compound|CAS 2884554-45-2|DC Chemicals [dcchemicals.com]

- 7. cenmed.com [cenmed.com]

- 8. mdpi.com [mdpi.com]

- 9. Bruton Tyrosine Kinase Degraders in B-Cell Malignancies | Molecular Cancer Therapeutics | American Association for Cancer Research [aacrjournals.org]

- 10. medchemexpress.com [medchemexpress.com]

- 11. glpbio.com [glpbio.com]

- 12. Abstract 6069: Discovery and preclinical development of orally bioavailable potent BTK degrader, and its early clinical development for the treatment of relapsed and refractory B-cell malignancies | Cancer Research | American Association for Cancer Research [aacrjournals.org]

UBX-382 and its interaction with the ubiquitin-proteasome system

For Researchers, Scientists, and Drug Development Professionals

Abstract

UBX-382 is a potent, orally bioavailable Proteolysis-Targeting Chimera (PROTAC) designed to selectively induce the degradation of Bruton's tyrosine kinase (BTK). BTK is a critical component of the B-cell receptor (BCR) signaling pathway, which is frequently dysregulated in B-cell malignancies. By co-opting the ubiquitin-proteasome system, this compound offers a novel therapeutic strategy to eliminate both wild-type and clinically relevant mutant forms of BTK, thereby overcoming resistance mechanisms associated with traditional BTK inhibitors. This technical guide provides a comprehensive overview of this compound, detailing its mechanism of action, quantitative performance data, and key experimental protocols for its characterization.

Introduction to this compound

This compound is a heterobifunctional molecule that simultaneously binds to BTK and the E3 ubiquitin ligase cereblon (CRBN). This binding event facilitates the formation of a ternary complex, leading to the polyubiquitination of BTK and its subsequent recognition and degradation by the 26S proteasome. This targeted protein degradation approach distinguishes this compound from small molecule inhibitors, as it eliminates the entire protein, including its scaffolding and enzymatic functions.

Interaction with the Ubiquitin-Proteasome System

The core mechanism of this compound relies on hijacking the cell's natural protein disposal machinery, the ubiquitin-proteasome system (UPS). The process can be summarized in the following steps:

-

Ternary Complex Formation: this compound, with its two distinct warheads, binds to both BTK and the E3 ligase CRBN, bringing them into close proximity to form a BTK-UBX-382-CRBN ternary complex.

-

Ubiquitination: Within the ternary complex, CRBN, as part of a larger E3 ligase complex, catalyzes the transfer of ubiquitin molecules from a ubiquitin-conjugating enzyme (E2) to lysine residues on the surface of the BTK protein. This process is repeated to form a polyubiquitin chain.

-

Proteasomal Degradation: The polyubiquitinated BTK is recognized by the 26S proteasome, a large protein complex responsible for degrading unwanted or damaged proteins. The proteasome unfolds and proteolytically degrades BTK into small peptides, while this compound is released and can engage in another cycle of degradation.

This catalytic mode of action allows a single molecule of this compound to induce the degradation of multiple BTK proteins.

Quantitative Data

The efficacy of this compound has been quantified through various in vitro and in vivo studies. The following tables summarize key performance metrics.

Table 1: In Vitro Degradation and Anti-proliferative Activity of this compound

| Cell Line | Assay Type | Parameter | Value (nM) | Reference |

| TMD-8 | BTK Degradation | DC50 | 4.56 | [1] |

| TMD-8 | Cell Proliferation | IC50 | 14 | [1] |

| WSU-DLCL2 | Cell Proliferation | IC50 | 18 | [1] |

| OCI-Ly3 | Cell Proliferation | IC50 | 199 | [1] |

| U2932 | Cell Proliferation | IC50 | 21 | [1] |

DC50: The concentration of the compound that results in 50% degradation of the target protein. IC50: The concentration of the compound that inhibits a biological process (e.g., cell proliferation) by 50%.

Table 2: In Vivo Efficacy of this compound in Xenograft Models

| Xenograft Model | Dosing | Outcome | Reference |

| TMD-8 (Wild-Type BTK) | 3 mg/kg, oral, daily | Complete tumor regression | [2] |

| TMD-8 (Wild-Type BTK) | 10 mg/kg, oral, daily | Complete tumor regression | [2] |

| TMD-8 (C481S Mutant BTK) | Not specified | Dose-dependent tumor regression | [1] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the interaction of this compound with the ubiquitin-proteasome system.

Tandem Ubiquitin-Binding Elements (TUBE1) Pull-Down Assay for BTK Polyubiquitination

This assay is used to specifically capture and enrich polyubiquitinated proteins to demonstrate that this compound induces the ubiquitination of BTK.

Materials:

-

Ramos cells

-

This compound

-

Lysis Buffer: 50 mM Tris-HCl (pH 7.5), 150 mM NaCl, 1 mM EDTA, 1% NP-40, 10% glycerol

-

Protease/Phosphatase Inhibitor Cocktail

-

Deubiquitinase inhibitors (e.g., 10 mM N-ethylmaleimide and 80 μM PR-619)

-

Agarose TUBE1 beads

-

5x SDS sample buffer

Protocol:

-

Seed Ramos cells in a 150 mm dish.

-

Treat the cells with 0.1 µM of this compound or vehicle control for 2 hours at 37°C.

-

Lyse the cells with Lysis Buffer supplemented with protease/phosphatase and deubiquitinase inhibitors for 10 minutes on ice.

-

Clarify the lysates by centrifugation.

-

Incubate equal amounts of the supernatant with 30 µL of agarose TUBE1 beads at 4°C for 2 hours with gentle rotation.

-

Collect the beads by centrifugation and wash them twice with lysis buffer.

-

Resuspend the beads in 5x SDS sample buffer and boil for 5 minutes.

-

Analyze the eluates by SDS-PAGE and Western blotting for BTK.

Western Blotting for BTK Degradation

This is a standard method to quantify the reduction in BTK protein levels following treatment with this compound.

Materials:

-

Treated cell lysates

-

SDS-PAGE gels

-

Nitrocellulose or PVDF membranes

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibody against BTK (specific dilutions should be optimized)

-

Primary antibody against a loading control (e.g., GAPDH or β-actin)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Protocol:

-

Perform SDS-PAGE on cell lysates, loading an equal amount of total protein per lane.

-

Transfer the separated proteins to a nitrocellulose or PVDF membrane.

-

Block the membrane with blocking buffer for at least 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against BTK diluted in blocking buffer overnight at 4°C with gentle agitation.

-

Wash the membrane three times with TBST for 10 minutes each.

-

Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.

-

Wash the membrane three times with TBST for 10 minutes each.

-

Apply the chemiluminescent substrate and visualize the protein bands using an appropriate imaging system.

-

Strip the membrane (if necessary) and re-probe with the loading control antibody to normalize for protein loading.

Cell Proliferation Assay

This assay measures the effect of this compound on the growth of cancer cell lines.

Materials:

-

Various hematological cancer cell lines (e.g., TMD-8, WSU-DLCL2, OCI-Ly3, U2932)

-

96-well microplates

-

This compound

-

Cell Titer-Glo® 2.0 Assay Kit

Protocol:

-

Seed the cells into 96-well microplates at an appropriate density.

-

Treat the cells with a serial dilution of this compound and incubate for 3-5 days.

-

Equilibrate the plate and its contents to room temperature for 30 minutes.

-

Add Cell Titer-Glo® 2.0 reagent to each well at a volume equal to the cell culture medium.

-

Mix the contents on a plate shaker for 2 minutes to induce cell lysis.

-

Incubate for 10 minutes at room temperature to stabilize the luminescent signal.

-

Measure the luminescence using a microplate reader.

-

Analyze the data using appropriate software to determine the IC50 values.

Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the mechanism of action of this compound and the workflow of a key experimental procedure.

Caption: Mechanism of action of this compound.

References

Unveiling the Selectivity Profile of UBX-382: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

UBX-382 is an orally bioavailable Proteolysis Targeting Chimera (PROTAC) designed to selectively induce the degradation of Bruton's tyrosine kinase (BTK), a critical component of the B-cell receptor (BCR) signaling pathway. By hijacking the ubiquitin-proteasome system, this compound offers a novel therapeutic modality for B-cell malignancies, demonstrating potent activity against both wild-type and clinically relevant mutant forms of BTK. This technical guide provides an in-depth exploration of the selectivity profile of this compound, presenting key quantitative data, detailed experimental methodologies, and visual representations of its mechanism of action and the experimental workflows used for its characterization.

Mechanism of Action

This compound is a heterobifunctional molecule composed of a novel ligand that binds to BTK and a thalidomide-based ligand that recruits the Cereblon (CRBN) E3 ubiquitin ligase. This dual binding induces the formation of a ternary complex between BTK and CRBN, leading to the polyubiquitination of BTK and its subsequent degradation by the 26S proteasome. This event-driven, catalytic mechanism allows a single molecule of this compound to induce the degradation of multiple BTK protein molecules, effectively silencing downstream BCR signaling.[1]

Quantitative Selectivity Data

The selectivity of this compound is characterized by its binding affinity for BTK and CRBN, its efficiency in degrading BTK, and its anti-proliferative effects in various cell lines.

Table 1: Binding Affinity and Degradation Potency

This table summarizes the binding affinities of this compound to its target protein (BTK) and E3 ligase (CRBN), as well as its degradation efficiency (DC50) in a diffuse large B-cell lymphoma (DLBCL) cell line.

| Parameter | Target/Cell Line | Value | Method |

| Binding Affinity (IC50) | BTK | 6.31 µM | TR-FRET |

| CRBN | 5.51 µM | TR-FRET | |

| Degradation (DC50) | TMD-8 cells | 4.56 nM | Western Blot |

Data sourced from Lim YS, et al. (2023).[2]

Table 2: Anti-Proliferative Activity (IC50)

This table details the half-maximal inhibitory concentration (IC50) of this compound in various B-cell lymphoma cell lines, demonstrating its potent anti-proliferative effects.

| Cell Line | Subtype | IC50 |

| TMD-8 | ABC-DLBCL | 14 nM |

| WSU-DLCL2 | ABC-DLBCL | 18 nM |

| U2932 | ABC-DLBCL | 21 nM |

| OCI-Ly3 | ABC-DLBCL | 199 nM |

Data sourced from MedChemExpress.[3]

Selectivity Against BTK Mutants

A key advantage of PROTAC-mediated degradation is the potential to overcome resistance caused by mutations in the target protein. This compound has been shown to be effective against a range of clinically observed BTK mutants that confer resistance to conventional inhibitors.

Table 3: Efficacy Against BTK Mutants

This compound effectively degrades 7 out of 8 tested BTK mutants, including various C481 substitutions and the L528W mutation.[2] However, it is not effective against the T474I gatekeeper mutation.[2][4]

| BTK Mutant | Degradation by this compound |

| Wild-Type (WT) | Effective |

| E41K | Effective |

| C481S / R / T / Y / F | Effective |

| L528W | Effective |

| T474I | Not Effective |

Data sourced from Lim YS, et al. (2023) and Dagogo-Jack I, et al. (2023).[2][4]

References

- 1. Orally bioavailable BTK PROTAC active against wild-type and C481 mutant BTKs in human lymphoma CDX mouse models - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Bruton Tyrosine Kinase Degraders in B-Cell Malignancies | Molecular Cancer Therapeutics | American Association for Cancer Research [aacrjournals.org]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

Methodological & Application

Application Notes and Protocols for UBX-382: An In Vitro BTK Degrader

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the in vitro characterization of UBX-382, an orally active proteolysis-targeting chimera (PROTAC) designed to degrade Bruton's tyrosine kinase (BTK). This compound offers a promising therapeutic strategy for B-cell-related blood cancers by effectively targeting both wild-type and mutant forms of BTK for degradation.[1][2][3][4]

Introduction

Bruton's tyrosine kinase (BTK) is a critical non-receptor tyrosine kinase involved in B-cell receptor (BCR) signaling pathways, which are essential for B-cell proliferation, survival, and differentiation.[5][6][7] Dysregulation of BTK signaling is a key driver in various B-cell malignancies. This compound is a PROTAC that induces the degradation of BTK through the ubiquitin-proteasome system.[8][9] It consists of a ligand that binds to BTK, a linker, and a ligand that recruits an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the BTK protein.[8][9] This mechanism of action allows this compound to be effective against a range of BTK mutations that confer resistance to traditional small molecule inhibitors.[1][3][10]

Mechanism of Action

This compound functions by hijacking the cell's natural protein disposal system to eliminate BTK. The molecule forms a ternary complex between BTK and the Cereblon (CRBN) E3 ubiquitin ligase.[8][10] This proximity induces the polyubiquitination of BTK, marking it for degradation by the 26S proteasome. The degradation of BTK effectively shuts down the downstream BCR signaling cascade, inhibiting the growth and survival of malignant B-cells.[2][3][4]

Signaling Pathway

Quantitative Data Summary

The following tables summarize the in vitro activity of this compound in various cancer cell lines.

Table 1: Degradation and Proliferation Inhibition of this compound in B-Cell Lymphoma Cell Lines

| Cell Line | Cancer Type | DC₅₀ (nM) | IC₅₀ (nM) |

| TMD-8 | Diffuse Large B-cell Lymphoma (ABC subtype) | 4.56[1] | 14[1] |

| WSU-DLCL2 | Diffuse Large B-cell Lymphoma | Not Reported | 18[1] |

| OCI-Ly3 | Diffuse Large B-cell Lymphoma (GCB subtype) | Not Reported | 199[1] |

| U2932 | Diffuse Large B-cell Lymphoma | Not Reported | 21[1] |

DC₅₀: Half-maximal degradation concentration. IC₅₀: Half-maximal inhibitory concentration.

Table 2: Efficacy of this compound Against Wild-Type and Mutant BTK

| BTK Status | Cell Line | Assay | Observation |

| Wild-Type | TMD-8 | Western Blot | Potent degradation induced by this compound (0.00001-10 nM, 0.5-48 h).[1] |

| C481S Mutant | HEK293 (transfected) | Western Blot | Effective degradation of C481S mutant BTK.[1] |

| Various Mutants (E41K, C481R/T/Y/F, L528W) | HEK293 (transfected) | Western Blot | Strong degradation and suppression of phosphorylation.[1][10] |

Experimental Protocols

Protocol 1: In Vitro BTK Degradation Assay via Western Blot

This protocol details the methodology to assess the degradation of BTK in a selected cell line (e.g., TMD-8) following treatment with this compound.

Materials:

-

TMD-8 cells (or other suitable B-cell lymphoma line)

-

RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin

-

This compound (stock solution in DMSO)

-

DMSO (vehicle control)

-

Proteasome inhibitor (e.g., MG132 or Bortezomib, for mechanism validation)

-

Phosphate-buffered saline (PBS)

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membranes

-

Primary antibodies: anti-BTK, anti-GAPDH (loading control)

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

Procedure:

-

Cell Culture and Seeding: Culture TMD-8 cells in complete RPMI-1640 medium. Seed cells in a 6-well plate at a density of 1 x 10⁶ cells/well and allow them to adhere overnight.

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium. Treat the cells with varying concentrations of this compound (e.g., 0.1 nM to 100 nM) and a DMSO vehicle control for a specified time (e.g., 24 hours). For mechanism validation, pre-treat cells with a proteasome inhibitor for 1 hour before adding this compound.

-

Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

Western Blotting:

-

Normalize protein amounts and prepare samples with Laemmli buffer.

-

Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate the membrane with primary antibodies against BTK and GAPDH overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Develop the blot using an ECL substrate and visualize the bands using a chemiluminescence imaging system.

-

-

Data Analysis: Quantify the band intensities using densitometry software. Normalize the BTK band intensity to the corresponding GAPDH band intensity. Calculate the percentage of remaining BTK relative to the vehicle-treated control. The DC₅₀ value can be determined by plotting the percentage of remaining BTK against the log concentration of this compound and fitting the data to a dose-response curve.

Protocol 2: Cell Proliferation Assay (e.g., CellTiter-Glo®)

This protocol measures the effect of this compound on the proliferation of B-cell lymphoma cell lines.

Materials:

-

TMD-8, WSU-DLCL2, OCI-Ly3, or U2932 cells

-

Appropriate cell culture medium

-

This compound (stock solution in DMSO)

-

DMSO (vehicle control)

-

96-well opaque-walled plates

-

CellTiter-Glo® Luminescent Cell Viability Assay kit

Procedure:

-

Cell Seeding: Seed the cells in a 96-well opaque-walled plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium.

-

Compound Treatment: Prepare serial dilutions of this compound. Add the desired concentrations of this compound (e.g., 0.01 nM to 10 µM) and a DMSO vehicle control to the wells.

-

Incubation: Incubate the plate for 3-5 days at 37°C in a humidified 5% CO₂ incubator.

-

Assay Measurement:

-

Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

-

Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.

-

Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure the luminescence using a plate reader.

-

-

Data Analysis: Calculate the percentage of cell viability relative to the DMSO-treated control wells. The IC₅₀ value can be determined by plotting the percentage of viability against the log concentration of this compound and fitting the data to a dose-response curve.

Experimental Workflow Diagram

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 3. Orally bioavailable BTK PROTAC active against wild-type and C481 mutant BTKs in human lymphoma CDX mouse models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Targeting Bruton's tyrosine kinase (BTK) as a signaling pathway in immune-mediated diseases: from molecular mechanisms to leading treatments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Targeting Bruton’s Tyrosine Kinase in Inflammatory and Autoimmune Pathologies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. aacrjournals.org [aacrjournals.org]

- 9. BTK Is the Target That Keeps on Giving: A Review of BTK-Degrader Drug Development, Clinical Data, and Future Directions in CLL - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Orally bioavailable BTK PROTAC active against wild-type and C481 mutant BTKs in human lymphoma CDX mouse models - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Treating TMD-8 Cell Lines with UBX-382

For Researchers, Scientists, and Drug Development Professionals

Introduction

The TMD-8 cell line, derived from a patient with diffuse large B-cell lymphoma (DLBCL), is a critical in vitro model for the activated B-cell-like (ABC) subtype of this malignancy.[1][2][3] ABC-DLBCL is characterized by chronic active B-cell receptor (BCR) signaling, which leads to constitutive activation of the Nuclear Factor-kappa B (NF-κB) pathway, a key driver of cell survival and proliferation.[2][3] TMD-8 cells harbor mutations in CD79B and MYD88, which are common in ABC-DLBCL and contribute to the sustained activity of the BCR and NF-κB pathways.[1]

UBX-382 is a potent, orally bioavailable Proteolysis Targeting Chimera (PROTAC) designed to induce the degradation of Bruton's tyrosine kinase (BTK).[4][5] BTK is a crucial non-receptor tyrosine kinase in the BCR signaling cascade.[4][6] By hijacking the ubiquitin-proteasome system, this compound effectively targets both wild-type and mutant BTK for degradation, offering a promising therapeutic strategy for B-cell malignancies.[4][5][7]

These application notes provide detailed protocols for the culture of TMD-8 cells, treatment with this compound, and subsequent analysis of its effects on cell viability, BTK degradation, and downstream signaling pathways.

Quantitative Data Summary

The following tables summarize the in vitro and in vivo efficacy of this compound in the TMD-8 cell line.

| Parameter | Value | Cell Line | Reference |

| DC50 (BTK Degradation) | ~4 nM | TMD-8 | [7] |

| DC50 (BTK Degradation) | 4.56 nM | TMD-8 | [5] |

| IC50 (Cell Proliferation) | 14 nM | TMD-8 | [5] |

Table 1: In Vitro Activity of this compound in TMD-8 Cells.

| Treatment Group | Dosage | Administration | Outcome | Reference |

| This compound | 3, 10, or 30 mg/kg | Oral, once daily for 21 days | Dose-dependent tumor growth inhibition. Complete tumor regression in 10 and 30 mg/kg groups. | [4] |

| This compound | 30 mg/kg | Oral, once daily | Reduced BTK levels in tumors. | [5] |

Table 2: In Vivo Efficacy of this compound in TMD-8 Xenograft Models.

Signaling Pathways and Experimental Workflows

This compound Mechanism of Action

This compound functions as a PROTAC, a heterobifunctional molecule that brings a target protein and an E3 ubiquitin ligase into close proximity. This induced proximity facilitates the ubiquitination of the target protein, marking it for degradation by the proteasome.

Caption: Mechanism of this compound-mediated BTK degradation.

BCR Signaling Pathway and Point of this compound Intervention

In ABC-DLBCL, chronic BCR signaling activates BTK, which in turn phosphorylates downstream effectors, ultimately leading to the activation of transcription factors like NF-κB that promote cell survival. This compound-mediated degradation of BTK effectively shuts down this signaling cascade.

Caption: BCR signaling pathway and this compound's point of intervention.

Experimental Workflow

A typical workflow for evaluating the effect of this compound on TMD-8 cells involves cell culture, treatment, and subsequent analysis through various assays.

Caption: General experimental workflow for this compound treatment of TMD-8 cells.

Experimental Protocols

TMD-8 Cell Culture

Materials:

-

TMD-8 cells

-

RPMI-1640 medium

-

Fetal Bovine Serum (FBS), heat-inactivated

-

Penicillin-Streptomycin (100x)

-

L-Glutamine (100x)

-

Sterile, vented T-75 culture flasks

-

Sterile centrifuge tubes (15 mL and 50 mL)

-

Water bath at 37°C

-

Biosafety cabinet

-

Incubator (37°C, 5% CO2)

Complete Growth Medium:

-

RPMI-1640

-

20% FBS

-

1% Penicillin-Streptomycin

-

1% L-Glutamine

Protocol:

-

Thawing:

-